molecular formula C14H22N4O2S B6538023 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021256-09-6

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide

Cat. No.: B6538023
CAS No.: 1021256-09-6
M. Wt: 310.42 g/mol
InChI Key: WIDDLFXFQOFYBX-UHFFFAOYSA-N
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Description

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is a complex organic compound that falls within the family of pyridazine derivatives

Properties

IUPAC Name

2-methyl-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11(2)14(19)15-12-3-4-13(17-16-12)21-10-7-18-5-8-20-9-6-18/h3-4,11H,5-10H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDDLFXFQOFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide can be achieved through a multi-step process. One common synthetic route involves the initial preparation of the pyridazine core, followed by the introduction of the morpholine and sulfonyl groups through nucleophilic substitution reactions. Typical conditions involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes, with modifications to scale up the process. The use of continuous flow reactors and high-throughput screening methods can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can be achieved using reducing agents like sodium borohydride, yielding corresponding alcohols or amines.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: Various halides and sulfonates, in the presence of appropriate catalysts and solvents.

Major Products Formed

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Alcohols, amines.

  • Substitution: Varied functionalized derivatives.

Scientific Research Applications

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide finds applications across multiple scientific disciplines:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential effects on cellular pathways and enzyme interactions.

  • Medicine: Investigated for its therapeutic potential, particularly in drug design and development.

  • Industry: Utilized in the creation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors in biological systems. The presence of the morpholine ring and the sulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to downstream biological effects.

Comparison with Similar Compounds

Compared to other pyridazine derivatives, 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 3-chloropyridazine: Known for its utility in synthetic chemistry.

  • 4,6-dimethylpyridazine: Studied for its biological activity.

  • 2-aminopyridazine: Used in medicinal chemistry for drug development.

These compounds share the pyridazine core but differ in their substituents, which leads to variations in their chemical and biological properties.

Biological Activity

The compound 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide (CAS Number: 1021256-09-6) is a novel chemical entity with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₄H₂₂N₄O₂S
  • Molecular Weight : 310.42 g/mol
  • Structure : The compound features a pyridazine ring substituted with a morpholine group and a propanamide moiety, contributing to its biological activity.

Structural Representation

PropertyValue
CAS Number1021256-09-6
Molecular Weight310.42 g/mol
Molecular FormulaC₁₄H₂₂N₄O₂S

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide. For instance:

  • Inhibition of Bacterial Growth :
    • The compound exhibited significant activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .
    • Notably, it demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways.
  • Biofilm Disruption :
    • The compound showed moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with Minimum Biofilm Inhibitory Concentrations (MBIC) reported at 62.216–124.432 μg/mL for MRSA .
    • This suggests potential applications in treating infections associated with biofilms, which are notoriously difficult to eradicate.

The mechanism of action for compounds in this class often involves:

  • Inhibition of Quorum Sensing : Research indicates that these compounds can interfere with bacterial communication systems, reducing virulence factor production and biofilm formation .
  • Targeting Multiple Pathways : The ability to disrupt multiple cellular processes enhances the efficacy against resistant strains.

Case Studies

  • Antimicrobial Screening :
    • A study evaluated the compound's effectiveness against clinical isolates, revealing its superior activity compared to traditional antibiotics like ciprofloxacin .
    • This positions it as a promising candidate for further development in antimicrobial therapies.
  • Biofilm Studies :
    • In vitro assays demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential in managing chronic infections associated with biofilms .

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